molecular formula C15H23ClO6S B14393848 Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol CAS No. 89706-24-1

Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol

Cat. No.: B14393848
CAS No.: 89706-24-1
M. Wt: 366.9 g/mol
InChI Key: RQUWHBLIMLGUOP-UHFFFAOYSA-N
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Description

Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is an organic compound that features a benzene ring substituted with a sulfanyl group and a chloropentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, benzene-1,4-diol, undergoes a substitution reaction with a chloropentylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl groups on the benzene ring are replaced by the chloropentylsulfanyl group.

    Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloropentyl chain, potentially converting the chloropentyl group to a pentyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pentyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chloropentyl chain may also interact with lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diol: A simpler analog without the sulfanyl and chloropentyl groups.

    2-(5-chloropentylsulfanyl)benzene-1,4-diol: Lacks the acetic acid moiety.

    Acetic acid;2-(5-chloropentyl)benzene-1,4-diol: Similar structure but without the sulfanyl group.

Uniqueness

Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is unique due to the presence of both the sulfanyl and chloropentyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

89706-24-1

Molecular Formula

C15H23ClO6S

Molecular Weight

366.9 g/mol

IUPAC Name

acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol

InChI

InChI=1S/C11H15ClO2S.2C2H4O2/c12-6-2-1-3-7-15-11-8-9(13)4-5-10(11)14;2*1-2(3)4/h4-5,8,13-14H,1-3,6-7H2;2*1H3,(H,3,4)

InChI Key

RQUWHBLIMLGUOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1O)SCCCCCCl)O

Origin of Product

United States

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